![molecular formula C17H13ClN4OS B2522061 8-chloro-2-(4-ethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1286482-99-2](/img/structure/B2522061.png)
8-chloro-2-(4-ethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of the 1,3,4-thiadiazole class of compounds . These compounds are heterocyclic and have been widely studied due to their extensive therapeutic uses .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,3,4-thiadiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Characterization
- Compounds with structural similarities to 8-chloro-2-(4-ethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, including various quinazolinones and thiadiazoles, have been synthesized for potential biological activities. The synthesis involves chlorosubstituted anthranilic acids and acetic anhydride as starting materials, leading to a diverse set of biologically active molecules (Párkányi & Schmidt, 2000) SourceSourceSource.
Anticancer Activity
- Novel thiadiazol substituted quinazolin-4-(3H)-ones have demonstrated significant in vitro anticancer activity against HeLa (Human cervical cancer cell) cells. Some compounds exhibited comparable activity to cisplatin and were effective in inhibiting tumor growth in vivo, highlighting their potential as anticancer agents (Joseph et al., 2010) Source.
Antimicrobial Activity
- Quinazolino-thiadiazoles have been reported to display broad-spectrum antimicrobial activity against various bacterial and fungal strains. The incorporation of chlorophenyl and nitrophenyl groups at specific positions significantly enhances their antimicrobial efficacy (Patel et al., 2018) Source.
Fungicidal Activity
- Derivatives of thiadiazoles have been prepared as potential fungicides, showing high activity against Rhizoctonia solani, a major cause of rice sheath blight. This suggests the importance of these compounds in agricultural applications to combat plant diseases (Chen, Li, & Han, 2000) Source.
Diuretic Activity
- Quinazolin‐4(3H)‐one derivatives containing thiadiazole moieties have been prepared and evaluated for their diuretic activity. Some compounds demonstrated significant effects, underscoring the therapeutic potential of these molecules in managing conditions requiring diuresis (Maarouf, El‐Bendary, & Goda, 2004) Source.
Anticonvulsant Activity
- Research into 4(3H)-quinazolinones has revealed compounds with promising anticonvulsant activity, highlighting the potential of these molecules in the development of new treatments for epilepsy and related seizure disorders (Wolfe et al., 1990) Source.
Mechanism of Action
Target of Action
Similar compounds such as 1,3,4-thiadiazole derivatives have been reported to exhibit varied bioactivities, including anticancer, antimicrobial, and antiviral properties .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to a variety of biological activities .
Biochemical Pathways
It’s known that similar compounds can affect various pathways due to their broad spectrum of bioactivities .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including anticancer effects .
Future Directions
Biochemical Analysis
Biochemical Properties
8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can modulate cellular processes such as proliferation and apoptosis .
Cellular Effects
The effects of 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly kinases involved in cell signaling. This compound binds to the active site of these enzymes, preventing their normal function and thereby disrupting the signaling pathways they regulate . Additionally, it can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in laboratory settings have been studied extensively. Over time, this compound has been shown to maintain its stability and activity, although it may undergo some degradation under certain conditions. Long-term studies have indicated that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one vary with dosage. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce toxic effects, including damage to normal tissues and organs . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA replication and cell division . Additionally, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and may bind to various proteins within the cell, influencing its localization and accumulation . These interactions can affect the compound’s efficacy and toxicity.
Subcellular Localization
The subcellular localization of 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is essential for its function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can inhibit kinases and other signaling proteins .
properties
IUPAC Name |
8-chloro-2-(4-ethylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c1-2-10-3-6-12(7-4-10)19-16-21-22-15(23)13-8-5-11(18)9-14(13)20-17(22)24-16/h3-9H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGNGYKTNKMCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2521980.png)
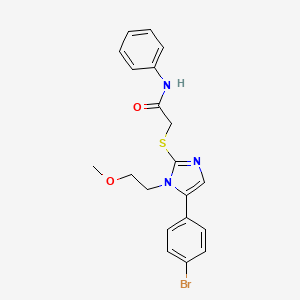
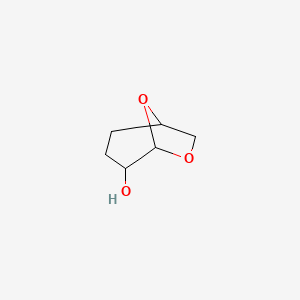
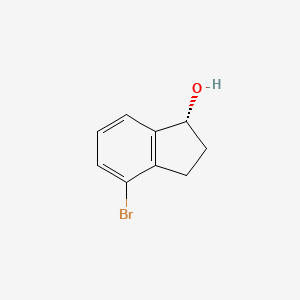
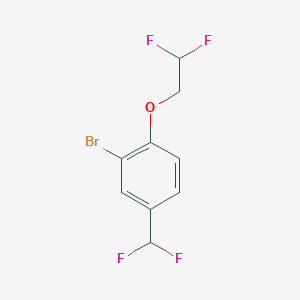
![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)

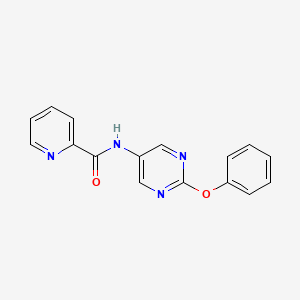
![3-(3,4-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2521996.png)
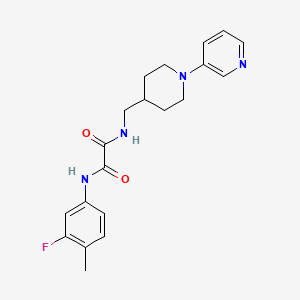
![(E)-2,5-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-3-carboxamide](/img/structure/B2521999.png)

